An In-Depth Technical Guide to Piperidine-3-Carbonitrile Hydrochloride: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Piperidine-3-Carbonitrile Hydrochloride: Structure, Properties, and Applications in Drug Discovery
Introduction
Within the landscape of medicinal chemistry, the piperidine scaffold stands as one of the most prolific and vital heterocyclic building blocks.[1][2] Found in the core structure of numerous blockbuster drugs, its unique conformational properties and synthetic versatility have made it a cornerstone of modern drug design.[1][2] This guide focuses on a specific, high-value derivative: piperidine-3-carbonitrile hydrochloride.
This compound is not merely a synthetic intermediate; it is a strategic chiral building block that offers a pre-defined stereocenter, a versatile chemical handle, and physicochemical properties optimized for laboratory use.[1] As a hydrochloride salt, its stability and solubility in polar solvents are significantly enhanced, facilitating its use in a wide range of reaction conditions.[3] This whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, reactivity, and critical applications, particularly in the development of therapeutics for the central nervous system (CNS).
Chemical Structure and Physicochemical Properties
Piperidine-3-carbonitrile hydrochloride is a six-membered saturated nitrogen-containing heterocycle, distinguished by a nitrile functional group (-C≡N) at the 3-position of the ring.[3] The hydrochloride salt form means the piperidine nitrogen is protonated, forming an ionic bond with a chloride anion.
Molecular Structure
The presence of the nitrile group at the C3 position creates a chiral center. Therefore, the compound can exist as a racemic mixture or as individual enantiomers, (S)-piperidine-3-carbonitrile hydrochloride and (R)-piperidine-3-carbonitrile hydrochloride. The specific stereochemistry is often critical for achieving desired biological activity and selectivity against specific protein targets.[1][4]
Caption: Structure of Piperidine-3-carbonitrile Hydrochloride.
Physicochemical Data
The properties of this compound make it a valuable reagent in both academic and industrial research settings. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClN₂ | [1][3][5] |
| Molecular Weight | 146.62 g/mol | [3][5][6] |
| Appearance | White to off-white crystalline solid | [3][7] |
| Solubility | Soluble in polar solvents, especially water | [3] |
| CAS Number | 1199773-75-5 (Racemate) | [3] |
| 915226-72-1 ((S)-enantiomer) | [1][7][8] | |
| 828300-57-8 (Unspecified) | [6][9] |
Spectroscopic Profile
Structural elucidation and purity assessment of piperidine-3-carbonitrile hydrochloride rely on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, a senior scientist would anticipate the following characteristic features:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the non-equivalent methylene protons of the piperidine ring. The proton at the C3 position, adjacent to the nitrile group, would likely appear as a distinct multiplet. The protons on the nitrogen (N-H) would be broadened and may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct signals. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (~118-125 ppm). The five carbons of the piperidine ring would be found in the aliphatic region (~20-60 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. A broad band in the 2500-3000 cm⁻¹ region would be indicative of the secondary amine salt (R₂N⁺H₂) stretching.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 111.1, representing the piperidine-3-carbonitrile molecule after losing the HCl.
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of piperidine-3-carbonitrile hydrochloride is strategically designed to control stereochemistry when required. Common approaches include:
-
Cyanation of Piperidine Precursors: A primary route involves the introduction of a nitrile group onto a pre-formed piperidine ring through nucleophilic substitution or transition metal-catalyzed reactions.[1]
-
Asymmetric Synthesis: To obtain an enantiomerically pure product, such as the (S)-isomer, the synthesis often employs chiral catalysts, chiral auxiliaries, or starts from a material already possessing the desired stereochemistry.[1]
-
Cyclization Reactions: The piperidine ring itself can be formed through the cyclization of an appropriate acyclic precursor that already contains the nitrile moiety.[1]
-
Reduction of Pyridine Derivatives: A common general method for creating the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.
Caption: General synthetic workflows for piperidine-3-carbonitrile HCl.
Chemical Reactivity
The utility of this compound stems from its inherent reactivity, which allows for diverse downstream modifications:
-
Nitrile Group Transformations: The cyano group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted into various other functional groups, providing a gateway to a wide array of derivatives.[1]
-
N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized via alkylation, acylation, or reductive amination to introduce different substituents, which is a common strategy for modulating a drug candidate's properties.
-
Salt Bridge Formation: In biological contexts, the protonated piperidine nitrogen is crucial for forming strong electrostatic interactions (salt bridges) with acidic amino acid residues, such as glutamate or aspartate, in protein binding pockets. This interaction is often a key determinant of high binding affinity and biological activity.[1]
Applications in Research and Drug Development
Piperidine-3-carbonitrile hydrochloride is a key intermediate in the synthesis of high-value, biologically active molecules. Its application is particularly prominent in the development of therapies for CNS disorders.
Central Nervous System (CNS) Ligands
Research has highlighted the importance of the piperidine-3-carbonitrile scaffold in designing ligands for CNS targets.[1] A significant area of application is in the development of dual-acting ligands that target both the histamine H3 receptor and the sigma-1 receptor.[1] Such dual-target agents represent a promising therapeutic strategy for complex neurological conditions like neuropathic pain.[1] The defined stereochemistry of the chiral center at the C3 position is critical for achieving the precise three-dimensional orientation required for potent and selective binding to these receptors.[1]
Role as a Chiral Building Block
The introduction of chiral piperidine scaffolds into small molecules has been shown to be a successful strategy for:
-
Enhancing Biological Activity and Selectivity: By providing a rigid, defined conformation, the chiral ring helps optimize the fit of a molecule into its biological target.[4]
-
Modulating Physicochemical Properties: The piperidine moiety can improve properties like solubility and membrane permeability.[4]
-
Improving Pharmacokinetic Profiles: The metabolic stability and absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate can be fine-tuned by modifications on the piperidine scaffold.[4]
Caption: Role as a versatile building block in drug discovery workflows.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of piperidine-3-carbonitrile hydrochloride is essential for ensuring safety. The following guidelines are based on safety data for this and structurally related compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[10][11]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[10][12] Do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] It should be stored locked up, accessible only to authorized personnel.[13]
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11][13]
-
If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[10][11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
-
-
Disposal: Dispose of the substance and its container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]
Conclusion
Piperidine-3-carbonitrile hydrochloride is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its value lies in the combination of the robust and conformationally defined piperidine scaffold, the presence of a crucial chiral center, and the synthetic versatility of the nitrile functional group. The hydrochloride salt form further enhances its utility by improving its handling and solubility characteristics. For researchers and scientists in drug development, this compound serves as a powerful and validated building block for constructing complex molecular architectures, particularly for targeting challenging diseases of the central nervous system. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full potential in the discovery of next-generation therapeutics.
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